
Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate is a compound with the molecular formula C16H25N3O2 and a molecular weight of 291.395. It is a derivative of carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound is synthesized through discovery strategies for balancing target-based in vitro screening and phenotypic in vivo screening . The synthesis of piperazine derivatives, which are part of the compound, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C16H25N3O2. The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring are important features of the structure .Chemical Reactions Analysis
The formation of this compound involves the reaction of urea with ethanol. The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .科学的研究の応用
Carcinogenicity and Contaminant Analysis
Studies have identified ethyl carbamate (urethane), a compound structurally similar to "Ethyl (3-(4-phenylpiperazin-1-yl)propyl)carbamate," as a potential carcinogen present in alcoholic beverages and fermented foods. The International Agency for Research on Cancer (IARC) convened scientists to reassess the carcinogenicity of ethyl carbamate, highlighting its significance in public health (Baan et al., 2007). Additionally, the development of rapid determination methods for ethyl carbamate in Chinese rice wine using headspace solid-phase microextraction and gas chromatography–mass spectrometry (GC-MS) illustrates the ongoing efforts to monitor and control this contaminant in food and beverages (Liu et al., 2012).
Food and Environmental Toxicant
Ethyl carbamate's presence in fermented products and its classification as a Group 2A carcinogen by IARC underline the critical need for monitoring and mitigating its levels in foods to safeguard human health. Research focuses on its formation, metabolism, toxic effects, and strategies for its reduction in food products, indicating the scope of scientific interest in minimizing exposure to this compound (Gowd et al., 2018).
Analytical Methods and Mitigation Strategies
Significant advancements have been made in the analytical detection and mitigation of ethyl carbamate in alcoholic beverages. This includes the development of novel methods for its quantification and strategies to reduce its formation during the production process. Studies have explored various approaches, from physical and chemical methods to metabolic engineering, to decrease the levels of ethyl carbamate, reflecting the comprehensive efforts to address this challenge in the alcoholic beverages industry (Zhao et al., 2013).
Anticonvulsant Activity and Chemical Structure Analysis
Research into novel branched alkyl carbamates has shown potential in the field of anticonvulsant medications, indicating the versatility and importance of carbamate derivatives in pharmaceutical development. This work demonstrates the therapeutic potential of carbamate structures and the importance of structural analysis in identifying effective compounds for medical use (Hen et al., 2012).
Safety and Hazards
特性
IUPAC Name |
ethyl N-[3-(4-phenylpiperazin-1-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-16(20)17-9-6-10-18-11-13-19(14-12-18)15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDVHQHZORNDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide](/img/structure/B2730867.png)
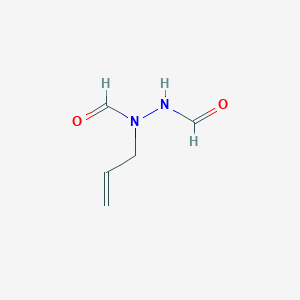
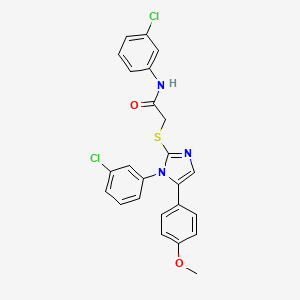
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2730874.png)
![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-propenenitrile](/img/structure/B2730875.png)
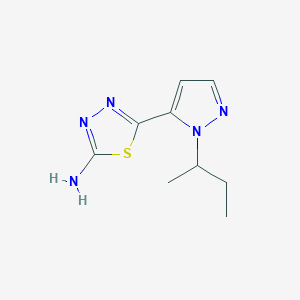
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2730877.png)
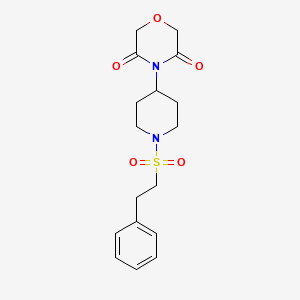


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2730883.png)
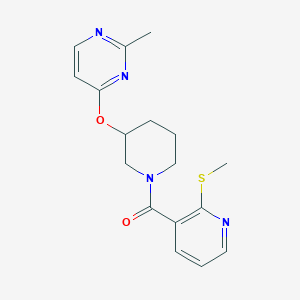

amine dihydrochloride](/img/structure/B2730886.png)
